molecular formula C14H16N8OS B6102946 1-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[1-(2H-tetrazol-5-yl)ethyl]urea

1-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[1-(2H-tetrazol-5-yl)ethyl]urea

Cat. No.: B6102946
M. Wt: 344.40 g/mol
InChI Key: XSJOOAXOBYRQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[1-(2H-tetrazol-5-yl)ethyl]urea is a complex organic compound that features a thiadiazole and a tetrazole ring. These heterocyclic structures are known for their diverse biological and chemical properties, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[1-(2H-tetrazol-5-yl)ethyl]urea typically involves the reaction of appropriate thiadiazole and tetrazole precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[1-(2H-tetrazol-5-yl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

1-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[1-(2H-tetrazol-5-yl)ethyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[1-(2H-tetrazol-5-yl)ethyl]urea involves its interaction with specific molecular targets. The thiadiazole and tetrazole rings can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[1-(2H-tetrazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8OS/c1-9(12-18-21-22-19-12)15-13(23)16-14-20-17-11(24-14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,15,16,20,23)(H,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJOOAXOBYRQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)NC(=O)NC2=NN=C(S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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